BenchChemオンラインストアへようこそ!

9H-Pyrido[3,4-b]indole-6-carbonitrile

IKK inhibition NF-κB pathway kinase inhibitor screening

9H-Pyrido[3,4-b]indole-6-carbonitrile (synonym: 9H-β-carboline-6-carbonitrile, CAS 361202-16-6) is a 6-cyano-substituted β-carboline derivative with molecular formula C12H7N3 and molecular weight 193.20 g/mol. As a member of the β-carboline alkaloid class, it functions as an inhibitor of IκB kinase (IKK) with a reported IC50 of 1,100 nM against IKK in HeLa cell-derived ELISA phosphorylation assays, while exhibiting minimal activity against protein kinase C (PKC) and protein kinase A (PKA) (IC50 = 25,000 nM for both).

Molecular Formula C12H7N3
Molecular Weight 193.2 g/mol
CAS No. 361202-16-6
Cat. No. B3189885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Pyrido[3,4-b]indole-6-carbonitrile
CAS361202-16-6
Molecular FormulaC12H7N3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)C3=C(N2)C=NC=C3
InChIInChI=1S/C12H7N3/c13-6-8-1-2-11-10(5-8)9-3-4-14-7-12(9)15-11/h1-5,7,15H
InChIKeyHYOYTXXNDDYLMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Pyrido[3,4-b]indole-6-carbonitrile (CAS 361202-16-6): 6-Cyano-β-carboline Procurement & Selection Guide


9H-Pyrido[3,4-b]indole-6-carbonitrile (synonym: 9H-β-carboline-6-carbonitrile, CAS 361202-16-6) is a 6-cyano-substituted β-carboline derivative with molecular formula C12H7N3 and molecular weight 193.20 g/mol [1]. As a member of the β-carboline alkaloid class, it functions as an inhibitor of IκB kinase (IKK) with a reported IC50 of 1,100 nM against IKK in HeLa cell-derived ELISA phosphorylation assays, while exhibiting minimal activity against protein kinase C (PKC) and protein kinase A (PKA) (IC50 = 25,000 nM for both) [2]. The compound was identified through a medicinal chemistry optimization program that transformed the natural product derivative 5-bromo-6-methoxy-β-carboline into a novel class of selective IKK inhibitors with nanomolar potency [3].

9H-Pyrido[3,4-b]indole-6-carbonitrile: Why Generic β-Carboline Substitution Compromises IKK Inhibitor Research


β-Carboline derivatives cannot be considered interchangeable reagents for IKK inhibition research or assay development. The unsubstituted parent β-carboline (norharman) exhibits an IKK IC50 of 15,000 nM, representing approximately 14-fold weaker potency than 9H-pyrido[3,4-b]indole-6-carbonitrile (IC50 = 1,100 nM) under identical assay conditions [1][2]. Conversely, alternative substitution patterns at the 6-position (e.g., 6-chloro: IC50 = 600 nM; 6,8-dichloro-7-ethoxy: IC50 = 140 nM) yield substantially higher potency but may alter selectivity profiles or introduce undesired physicochemical properties [3][4]. Even structurally proximate analogs such as 5-bromo-6-cyano-β-carboline (IC50 = 1,100 nM) demonstrate that bromination at the 5-position does not further enhance IKK inhibitory activity, underscoring that potency within this scaffold is exquisitely sensitive to specific substitution patterns [5]. Generic substitution with an arbitrary β-carboline therefore introduces uncontrolled variability in both potency and target engagement.

9H-Pyrido[3,4-b]indole-6-carbonitrile: Quantitative Differentiation Evidence Against Comparator Compounds


IKK Inhibitory Potency: 6-Cyano-β-carboline vs. Unsubstituted Parent Norharman

9H-Pyrido[3,4-b]indole-6-carbonitrile (6-cyano-β-carboline) exhibits an IKK IC50 of 1,100 nM, representing a 13.6-fold enhancement in potency relative to the unsubstituted parent β-carboline scaffold (norharman; IKK IC50 = 15,000 nM) when evaluated under identical ELISA phosphorylation assay conditions [1][2]. This demonstrates that the introduction of the electron-withdrawing cyano group at the 6-position significantly improves target engagement within the IKK ATP-binding pocket.

IKK inhibition NF-κB pathway kinase inhibitor screening

Position-Specific Substitution Effects: 6-Cyano vs. 5-Bromo-6-Cyano β-Carboline

The IKK inhibitory potency of 9H-pyrido[3,4-b]indole-6-carbonitrile (IC50 = 1,100 nM) is equivalent to that of 5-bromo-6-cyano-β-carboline (IC50 = 1,100 nM), demonstrating that additional bromination at the 5-position provides no incremental benefit for IKK inhibition [1][2]. This position-specific SAR indicates that the 6-cyano substitution alone is sufficient to achieve the observed potency enhancement, and that further 5-position functionalization—which would increase molecular weight, synthetic complexity, and cost—is unnecessary for maintaining target affinity.

structure-activity relationship β-carboline SAR kinase inhibitor optimization

Kinase Selectivity Profile: IKK vs. PKC and PKA Discrimination

9H-Pyrido[3,4-b]indole-6-carbonitrile demonstrates a 23-fold selectivity window for IKK inhibition (IC50 = 1,100 nM) over both protein kinase C (PKC, IC50 = 25,000 nM) and protein kinase A (PKA, IC50 = 25,000 nM) when evaluated in parallel assays [1]. This selectivity profile distinguishes the compound from broad-spectrum kinase inhibitors and enables its use as a tool compound for interrogating IKK-specific signaling events without confounding PKC- or PKA-mediated effects.

kinase selectivity off-target profiling IKK-specific inhibition

6-Position Substitution Hierarchy: Cyano vs. Chloro vs. Dichloro-Ethoxy Modifications

Within the β-carboline scaffold, IKK inhibitory potency follows a defined hierarchy among 6-position substitutions: 6,8-dichloro-7-ethoxy (IC50 = 140 nM) > 6-chloro (IC50 = 600 nM) > 6-cyano (IC50 = 1,100 nM) > unsubstituted (IC50 = 15,000 nM) [1][2][3]. The 6-cyano derivative occupies an intermediate potency tier that balances enhanced activity over the parent scaffold with lower molecular complexity than the more potent but synthetically elaborate dichloro-ethoxy analogs.

substituent effects β-carboline pharmacophore IKK inhibitor optimization

9H-Pyrido[3,4-b]indole-6-carbonitrile: Evidence-Backed Application Scenarios for Scientific Procurement


IKK/NF-κB Pathway Inhibitor Screening and Assay Validation

9H-Pyrido[3,4-b]indole-6-carbonitrile is ideally suited as a reference inhibitor for IKK/NF-κB pathway screening assays. With a well-characterized IKK IC50 of 1,100 nM and a 23-fold selectivity window over PKC and PKA, this compound serves as a reproducible positive control for validating IKK inhibition assays and calibrating high-throughput screening platforms [1]. Its intermediate potency range (low micromolar) is particularly useful for establishing assay dynamic range and signal-to-noise parameters, as it avoids the steep dose-response curves associated with sub-100 nM inhibitors that can complicate Z'-factor determinations [2].

Structure-Activity Relationship (SAR) Studies of β-Carboline Kinase Inhibitors

As a defined reference point in the 6-substituted β-carboline SAR series, 9H-pyrido[3,4-b]indole-6-carbonitrile enables systematic evaluation of structural modifications. The compound provides a baseline IKK IC50 of 1,100 nM that researchers can use to benchmark the effects of additional substituents at positions 1, 3, 5, 7, or 8 of the β-carboline core [1]. Its position within the potency hierarchy (140 nM < 600 nM < 1,100 nM < 15,000 nM for dichloro-ethoxy, chloro, cyano, and unsubstituted analogs, respectively) provides a quantitative framework for interpreting the electronic and steric contributions of 6-position modifications [2][3][4].

Selective Kinase Profiling and Off-Target Assessment Studies

The documented 23-fold selectivity of 9H-pyrido[3,4-b]indole-6-carbonitrile for IKK over both PKC (IC50 = 25,000 nM) and PKA (IC50 = 25,000 nM) makes this compound valuable for experiments requiring discrimination between IKK-mediated and PKC/PKA-mediated signaling events [1]. In cellular models where NF-κB activation may occur through parallel kinase cascades, this selectivity profile enables more precise attribution of observed phenotypic effects to IKK inhibition rather than to off-target kinase modulation [2].

Medicinal Chemistry Optimization of β-Carboline-Derived Therapeutics

9H-Pyrido[3,4-b]indole-6-carbonitrile represents a strategically valuable lead optimization intermediate. The compound emerged from a medicinal chemistry program that transformed the natural product derivative 5-bromo-6-methoxy-β-carboline into selective IKK inhibitors with nanomolar potency [1]. Its 6-cyano substitution provides a synthetic handle for further derivatization while maintaining a potency profile (IC50 = 1,100 nM) that leaves room for improvement through additional scaffold decoration. The documented SAR showing that 5-bromo addition does not enhance IKK inhibition provides critical guidance for optimization strategies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9H-Pyrido[3,4-b]indole-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.